2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c30-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-31-26-22-13-7-8-14-23(22)27-25(26)20-9-3-1-4-10-20/h1-14,27H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDJGREDKRNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Role of Indole Substitutions
- Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position of indole significantly enhance antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibits a pIC50 of 8.2129, outperforming chloroquine .
- Halogenated indoles (e.g., 5-chloro) improve binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), as seen in compounds with IC50 values as low as 30–90 nM .
Impact of Piperazine Modifications
Thioether vs. Sulfonyl Linkages
- Thioether-containing derivatives (e.g., antimalarial indolyl-3-ethanones) show superior activity over sulfonyl analogs, likely due to enhanced hydrophobic interactions with enzyme active sites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((2-phenyl-1H-indol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling indole-thiol derivatives with piperazine-containing ketones. Key steps include nucleophilic substitution at the indole-3-thiol position and amide bond formation. Reaction progress is monitored via TLC , and intermediates are characterized using NMR (¹H/¹³C), IR (to confirm thioether and ketone groups), and MS (for molecular weight validation) .
- Critical Considerations : Ensure anhydrous conditions during thioether formation to avoid oxidation byproducts.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.0–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and aromatic protons.
- IR Spectroscopy : Identify C=O (~1680 cm⁻¹) and C-S (~650 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₂₅H₂₂N₃OS) .
Q. How is initial biological activity screening typically conducted for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination).
- Target-specific studies : Screen for receptor binding (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether coupling step?
- Methodology :
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Temperature Control : Reactions at 60–80°C often improve kinetics without decomposition .
- Data Analysis : Use HPLC to quantify side products (e.g., disulfides) and adjust stoichiometry of thiol/alkylating agents .
Q. How can contradictory bioactivity results (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude batch variability.
- Structural Confirmation : Re-examine NMR data for potential tautomerism (indole NH vs. thioether conformation) .
- Assay Replication : Test under standardized conditions (e.g., serum-free media, consistent cell passage numbers) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Substituent Variation : Modify indole (e.g., 5-fluoro substitution) or piperazine (e.g., 4-aryl groups) to assess impact on solubility and target affinity.
- Computational Docking : Use AutoDock or Schrödinger to predict binding modes at hypothesized targets (e.g., kinase domains) .
- Validation : Corrogate synthetic analogs with in vitro activity data to identify critical pharmacophores.
Q. How can solubility and stability challenges in aqueous buffers be addressed for in vivo studies?
- Methodology :
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations.
- pH Adjustment : Prepare phosphate buffers (pH 6.5–7.4) to stabilize the ketone group against hydrolysis.
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS to identify degradation pathways .
Methodological Contradictions and Solutions
Q. Why might NMR spectra show unexpected splitting patterns for piperazine protons?
- Analysis : Dynamic chair flipping in piperazine rings can average signals. Low-temperature NMR (-20°C) or deuteration may resolve splitting due to restricted rotation .
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
- Resolution :
- Conformational Sampling : Use molecular dynamics (MD) simulations to explore flexible regions (e.g., piperazine-aryl interactions).
- Protonation States : Account for pH-dependent ionization (e.g., piperazine’s pKa ~6.5) in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
